molecular formula C6H7F2NOS B15299419 [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol

[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol

Cat. No.: B15299419
M. Wt: 179.19 g/mol
InChI Key: MTHKUDLQXVSPSO-UHFFFAOYSA-N
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Description

[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol typically involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole with formaldehyde or a suitable methanol derivative under controlled conditions. The reaction may require a catalyst to facilitate the formation of the methanol group on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The thiazole ring can participate in substitution reactions, where the difluoroethyl group or methanol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group may yield formaldehyde or formic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and thiazole ring may play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanol: A similar compound with the methanol group attached to the 5-position of the thiazole ring.

    1,1-Difluoroethyl chloride: A related compound used as a difluoroethylating reagent.

Uniqueness

[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H7F2NOS

Molecular Weight

179.19 g/mol

IUPAC Name

[2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C6H7F2NOS/c1-6(7,8)5-9-4(2-10)3-11-5/h3,10H,2H2,1H3

InChI Key

MTHKUDLQXVSPSO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)CO)(F)F

Origin of Product

United States

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